4-(furan-2-ylmethyl)benzene-1,3-diol
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Overview
Description
Resorcinol compound 7, also known as 1,3-dihydroxybenzene, is an organic compound with the molecular formula C6H4(OH)2. It is one of the three isomeric benzenediols, specifically the meta-isomer. Resorcinol is a white, crystalline solid that is highly soluble in water, alcohol, and ether. It is widely used in various industrial applications, including the production of resins, plastics, dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Resorcinol can be synthesized through several methods. One common method involves the dialkylation of benzene with propylene to obtain 1,3-diisopropylbenzene. This intermediate is then subjected to Hock rearrangement and oxidation to yield resorcinol and acetone . Another method involves the disulfonation of benzene followed by hydrolysis of the resulting 1,3-disulfonate .
Industrial Production Methods
Industrial production of resorcinol typically involves the oxidation of 1,3-diisopropylbenzene. This process is carried out in several steps, starting with the dialkylation of benzene with propylene. The resulting 1,3-diisopropylbenzene is then oxidized and subjected to Hock rearrangement to produce resorcinol and acetone . This method is preferred due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Resorcinol undergoes various chemical reactions, including:
Oxidation: Resorcinol can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxybenzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, and nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxybenzene derivatives
Substitution: Halogenated resorcinol derivatives, nitroresorcinol
Scientific Research Applications
Resorcinol compound 7 has a wide range of scientific research applications:
Mechanism of Action
Resorcinol exerts its effects through several mechanisms:
Keratolytic Activity: It helps remove hard, scaly, or roughened skin by promoting the shedding of dead skin cells.
Antiseptic and Disinfectant: Resorcinol possesses antiseptic properties, making it effective in treating skin infections.
Anti-thyroidal Activity: It can inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones.
Comparison with Similar Compounds
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
- Thioresorcinol
Comparison
Resorcinol is unique among its isomers due to its meta-hydroxyl group positioning, which influences its reactivity and applications. Unlike catechol and hydroquinone, resorcinol is more commonly used in the production of adhesives and rubber compounds . Additionally, resorcinol’s antiseptic properties make it valuable in medical applications, whereas catechol and hydroquinone are more commonly used in photographic developers and as reducing agents .
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-(furan-2-ylmethyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H10O3/c12-9-4-3-8(11(13)7-9)6-10-2-1-5-14-10/h1-5,7,12-13H,6H2 |
InChI Key |
UGOKFADRDRUFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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